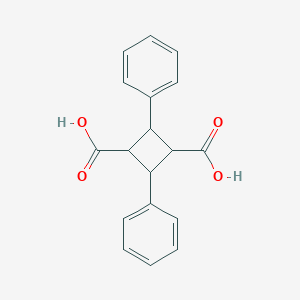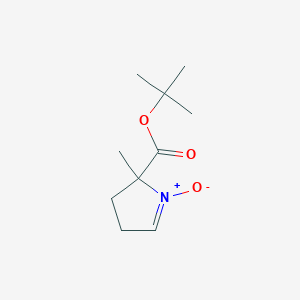
Tert-butyl 2-methyl-1-oxido-3,4-dihydropyrrol-1-ium-2-carboxylate
Descripción general
Descripción
5-terc-butoxicarbonil-5-metil-1-pirrolina N-óxido, comúnmente conocido como BMPO, es un atrapador de espín de nitrona cíclica. Es ampliamente utilizado en la espectroscopia de resonancia paramagnética electrónica (EPR) para detectar y caracterizar radicales libres como radicales tiilo, radicales hidroxilo y aniones superóxido .
Métodos De Preparación
BMPO se puede sintetizar a través de un proceso de varios pasos que implica la reacción de 5-metil-1-pirrolina N-óxido con cloroformiato de terc-butilo. La reacción generalmente requiere condiciones anhidras y una base como la trietilamina para facilitar la formación del grupo terc-butoxicarbonilo . Los métodos de producción industrial para BMPO no están ampliamente documentados, pero la síntesis de laboratorio implica un control cuidadoso de las condiciones de reacción para garantizar una alta pureza y rendimiento.
Análisis De Reacciones Químicas
BMPO sufre varios tipos de reacciones químicas, principalmente relacionadas con su función como atrapador de espín en la espectroscopia EPR. Las reacciones clave incluyen:
Oxidación: BMPO reacciona con aniones superóxido para formar un aducto estable BMPO-OOH.
Reducción: BMPO se puede reducir para formar BMPO-OH, que es otro aducto estable.
Sustitución: BMPO puede reaccionar con varios radicales para formar diferentes aductos, dependiendo de la naturaleza del radical.
Los reactivos comunes utilizados en estas reacciones incluyen aniones superóxido, radicales hidroxilo y otras especies reactivas de oxígeno. Los principales productos formados a partir de estas reacciones son los aductos estables como BMPO-OOH y BMPO-OH .
Aplicaciones Científicas De Investigación
Mecanismo De Acción
BMPO ejerce sus efectos atrapando radicales libres a través de un mecanismo de atrapamiento de espín. Cuando BMPO encuentra un radical libre, reacciona para formar un aducto de radical estable que se puede detectar y analizar mediante la espectroscopia EPR. Los objetivos moleculares de BMPO incluyen aniones superóxido, radicales hidroxilo y radicales tiilo . Las vías involucradas en el mecanismo de atrapamiento de espín incluyen la formación de aductos BMPO-OOH y BMPO-OH, que son estables y se pueden cuantificar para estudiar la presencia y el comportamiento de los radicales libres .
Comparación Con Compuestos Similares
BMPO a menudo se compara con otras trampas de espín como 5,5-dimetil-1-pirrolina N-óxido (DMPO) y α-fenil-N-terc-butilnitrona (PBN). BMPO tiene varias ventajas sobre estos compuestos:
Estabilidad: BMPO forma aductos de radicales más estables en comparación con DMPO, lo que lo hace más adecuado para estudios a largo plazo.
Especificidad: BMPO tiene una mayor especificidad para los aniones superóxido y los radicales hidroxilo en comparación con PBN.
Relación Señal-Ruido: BMPO proporciona una mayor relación señal-ruido en los espectros EPR, lo que facilita la detección y cuantificación de los radicales libres.
Compuestos similares incluyen:
- 5,5-dimetil-1-pirrolina N-óxido (DMPO)
- α-fenil-N-terc-butilnitrona (PBN)
- 1-hidroxi-3-carboxi-pirrolidina (CPH)
Las propiedades únicas de BMPO lo convierten en una herramienta valiosa en el estudio de los radicales libres y su papel en varios campos científicos.
Propiedades
IUPAC Name |
tert-butyl 2-methyl-1-oxido-3,4-dihydropyrrol-1-ium-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO3/c1-9(2,3)14-8(12)10(4)6-5-7-11(10)13/h7H,5-6H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDMUYJRRYYXDLZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC=[N+]1[O-])C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



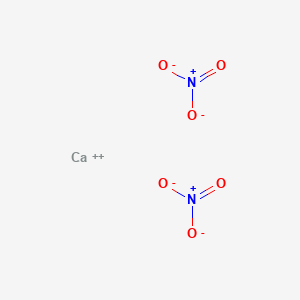
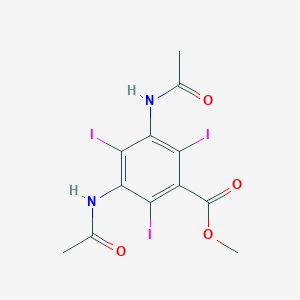
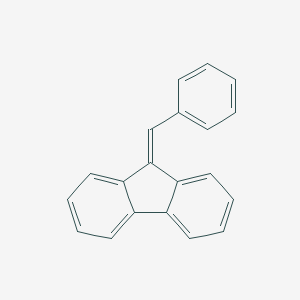
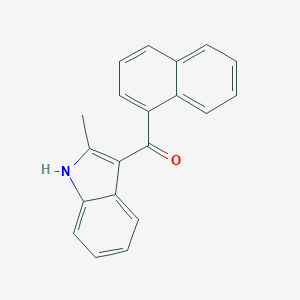
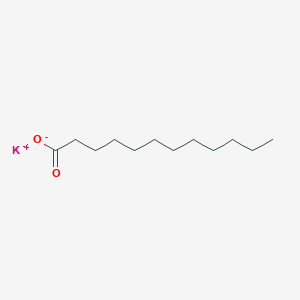

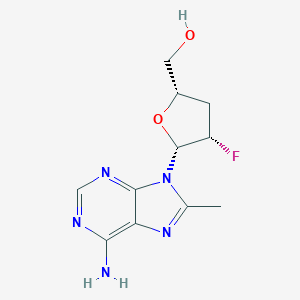

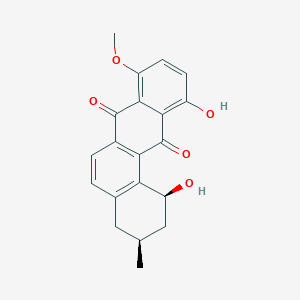
![Bicyclo[2.2.1]heptan-2-ol](/img/structure/B158893.png)

